molecular formula C15H18F2N6O B12228986 3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide

3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B12228986
M. Wt: 336.34 g/mol
InChI Key: QKICBBYIWOMYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and an azetidine moiety. It is often studied for its potential biological activities and its role in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

One common method involves the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions.

    Reduction: The pyrazole ring can undergo reduction reactions.

    Substitution: The azetidine moiety can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of the compound to its target . This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and azetidines. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is another compound with a similar structure but different applications . The uniqueness of 3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct properties and applications.

Properties

Molecular Formula

C15H18F2N6O

Molecular Weight

336.34 g/mol

IUPAC Name

3-(difluoromethyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H18F2N6O/c1-9-4-5-12(19-18-9)23-6-10(7-23)22(3)15(24)11-8-21(2)20-13(11)14(16)17/h4-5,8,10,14H,6-7H2,1-3H3

InChI Key

QKICBBYIWOMYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CN(N=C3C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.